

thymoquinone pharmacokinetics and absorption

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Thymoquinone

CAS No.: 490-91-5

Cat. No.: S545309

[Get Quote](#)

Pharmacokinetic Parameters of Thymoquinone

Parameter	Pure TQ (Rabbit, Oral) [1]	Pure TQ (Rabbit, IV) [1]	TQ-Loaded NLC (Rat, Oral) [2] [3]	TQ-Loaded NLC (Rat, IV) [2] [3]
Absolute Bioavailability	~58%	(Reference)	Greater relative bioavailability vs. IV NLC	(Reference)
Elimination Half-Life ($T_{1/2}$)	274.61 ± 8.48 min	63.43 ± 10.69 min	Information missing	Information missing
Absorption Half-Life	~217 min	Not Applicable	Slower absorption rate vs. IV	Not Applicable
Volume of Distribution (V_d)	5,109.46 ± 196.08 mL/kg (V_{ss}/F)	700.90 ± 55.01 mL/kg (V_{ss})	Information missing	Information missing
Clearance (CL)	12.30 ± 0.30 mL/min/kg (CL/F)	7.19 ± 0.83 mL/min/kg	Information missing	Information missing

Parameter	Pure TQ (Rabbit, Oral) [1]	Pure TQ (Rabbit, IV) [1]	TQ-Loaded NLC (Rat, Oral) [2] [3]	TQ-Loaded NLC (Rat, IV) [2] [3]
Protein Binding [1]	>99%	>99%	Information missing	Information missing
Key Challenges	Low water solubility, high protein binding, instability in biomatrices [4] [5]	Rapid elimination	Information missing	Information missing

Key Experimental Protocols in Pharmacokinetic Studies

For researchers designing PK studies, here are methodologies from the cited literature.

Formulation and Characterization of TQ-NLC [2]

- **Formulation:** TQ-NLC was synthesized using a high-pressure homogenization method. The lipid phase (hydrogenated palm oil, lecithin, olive oil, and TQ) and aqueous phase (sorbitol, Tween 80, thimerosal) were heated separately to 70°C, mixed, and pre-emulsified with a high-shear mixer. The final emulsion was processed via high-pressure homogenizer.
- **Characterization:** Particle size, polydispersity index (PDI), and zeta potential were measured using a Zetasizer. Encapsulation efficiency (EE) and drug loading (DL) were determined using an ultrafiltration technique and HPLC analysis.

Radiolabeling and Biodistribution Study [2] [3]

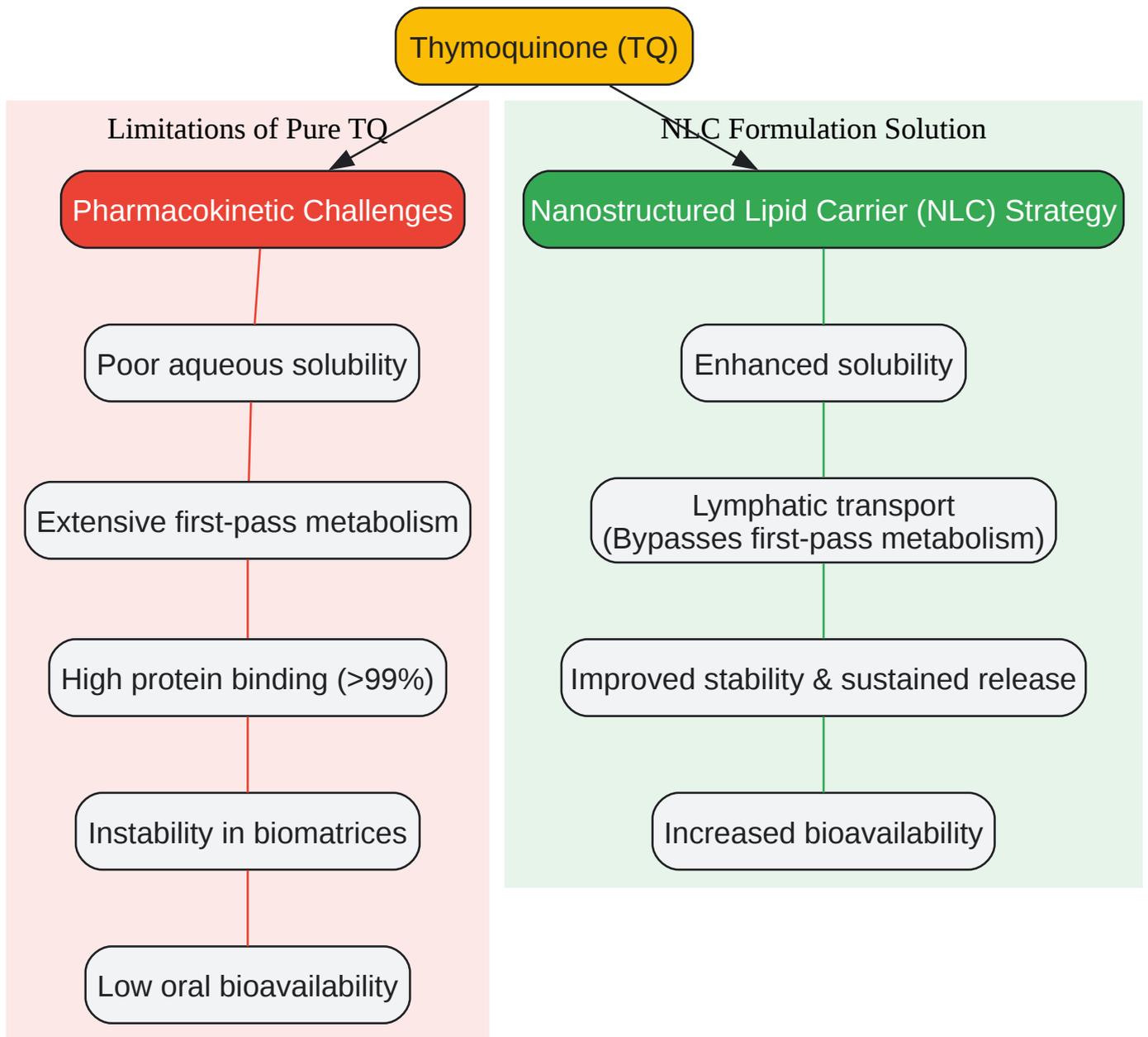
- **Radiolabeling:** The formulated TQ-NLC was tagged with the radioisotope Technetium-99m (^{99m}Tc).
- **Administration & Imaging:** The radiolabeled TQ-NLC was administered to rats via oral and intravenous routes. Animals were imaged at various time intervals, and organs were harvested to quantify the percentage of injected dose per gram (%ID/g) in blood and tissues using a gamma counter.

Bioanalytical Method for TQ Quantification [4]

- **Technique:** Gas Chromatography-Mass Spectrometry (GC-MS).
- **Validation:** The method was validated per European Medicines Agency (EMA) criteria for linearity, precision, and lower limit of quantification (LLOQ) in an oily matrix.
- **Application in Serum:** The study attempted to apply this method to human serum samples spiked with TQ. While TQ was detectable in spiked samples, it was **not detectable in serum from healthy volunteers after oral ingestion** of Nigella sativa oil, highlighting analytical challenges due to TQ's instability and strong protein binding in biological matrices.

Mechanism of Absorption & Formulation Strategies

The following diagram illustrates the major challenges and a modern formulation strategy for improving **Thymoquinone's** bioavailability.



[Click to download full resolution via product page](#)

This strategy explains why the TQ-NLC formulation demonstrated greater relative bioavailability compared to intravenous administration of TQ-NLC in rat studies; the lymphatic transport allows the compound to bypass initial liver metabolism [2] [3].

Drug Interaction Potential

TQ can significantly impact the pharmacokinetics of co-administered drugs. A 2025 study found that pre-treating rats with TQ **markedly increased the systemic exposure** of the anticancer drug dasatinib. The mechanism was linked to TQ's inhibition of key metabolism and transport proteins: **CYP3A4**, **P-glycoprotein (Pgp)**, and **Breast Cancer Resistance Protein (BCRP)** [6]. This underscores the need for rigorous clinical interaction studies when TQ is used alongside conventional medicines.

Conclusion for Research and Development

In summary, while **Thymoquinone** is a promising multi-targeted molecule, its path to clinical drug development is fraught with pharmacokinetic obstacles. The key takeaways for researchers are:

- **Core Problem:** Very low and variable oral bioavailability due to poor solubility, instability, and extensive first-pass metabolism.
- **Promising Solution:** Lipid-based nanoformulations, particularly NLCs, have shown success in animal models by enhancing solubility and utilizing lymphatic absorption pathways.
- **Critical Consideration:** TQ has a high potential for drug-drug interactions by inhibiting crucial enzymes and transporters.
- **Analytical Challenge:** Standard analytical methods like GC-MS or HPLC struggle to detect TQ in human serum after oral ingestion of *Nigella sativa* oil, complicating pharmacokinetic studies [4].

Future work should focus on robust human clinical trials, further refinement of drug delivery systems, and standardized analytical techniques to fully realize TQ's therapeutic potential.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Pharmacokinetic plasma behaviors of intravenous and oral ... [link.springer.com]
2. Pharmacokinetics and Biodistribution of Thymoquinone ... [pmc.ncbi.nlm.nih.gov]
3. Pharmacokinetics and Biodistribution of Thymoquinone ... [pubmed.ncbi.nlm.nih.gov]
4. Gas Chromatography–Mass Spectrometry Detection of ... [mdpi.com]

5. Therapeutic Potential and Pharmaceutical Development of ... [frontiersin.org]

6. Drug Interaction of Dasatinib with Thymoquinone [medsci.org]

To cite this document: Smolecule. [thymoquinone pharmacokinetics and absorption]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b545309#thymoquinone-pharmacokinetics-and-absorption]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com